molecular formula C10H13NO6S B510293 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid CAS No. 781656-64-2

2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

Cat. No.: B510293
CAS No.: 781656-64-2
M. Wt: 275.28g/mol
InChI Key: YLNZXVFVJCUJEC-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzenesulfonamido)acetic acid is a sulfonamide derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its crystalline solid form and a molecular weight of 275.28 g/mol . Its unique chemical structure offers a blend of reactivity and selectivity, making it valuable for advanced research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid typically involves the sulfonation of 2,5-dimethoxyaniline followed by acylation with chloroacetic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and acylation processes, utilizing advanced reactors and purification systems to achieve high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-(2,5-Dimethoxybenzenesulfonamido)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic that also targets bacterial folic acid synthesis.

    2,5-Dimethoxybenzenesulfonamide: A structurally similar compound with potential therapeutic applications.

Uniqueness: 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid stands out due to its unique combination of the sulfonamide group and the acetic acid moiety, which enhances its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-16-7-3-4-8(17-2)9(5-7)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZXVFVJCUJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332987
Record name 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

781656-64-2
Record name 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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